molecular formula ClF+ B1256688 CID 16019965

CID 16019965

Cat. No.: B1256688
M. Wt: 54.45 g/mol
InChI Key: BFNXPMYZRJXOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16019965 is a chemical compound recently investigated for its structural and functional properties. According to analytical data, its chemical structure (Figure 1B) and isolation method were characterized using gas chromatography-mass spectrometry (GC-MS) (Figure 1C) . The compound was isolated via vacuum distillation of a natural product source, with its content quantified across fractions (Figure 1D) . Key physicochemical properties, such as molecular weight or functional groups, are inferred from chromatographic and spectral data but require further validation through dedicated studies.

Properties

Molecular Formula

ClF+

Molecular Weight

54.45 g/mol

InChI

InChI=1S/ClF/c1-2/q+1

InChI Key

BFNXPMYZRJXOIV-UHFFFAOYSA-N

Canonical SMILES

F[Cl+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16019965, we compare it with structurally and functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound (PubChem CID) Structural Features Molecular Weight Key Similarities/Differences Source
This compound Undisclosed (macrocyclic? aromatic?) Not provided Base compound; isolated via GC-MS Figure 1
Oscillatoxin D (101283546) Macrocyclic lactone, hydroxyl groups 640.7 g/mol Shared macrocyclic core; differs in substituents Figure 1A
30-Methyl-oscillatoxin D (185389) Methylated macrocycle 654.7 g/mol Methyl substitution; increased hydrophobicity Figure 1B
(3-Bromo-5-chlorophenyl)boronic acid (53216313) Boronic acid, halogen substituents 235.27 g/mol Functional similarity (halogenation); distinct applications in synthesis Table in

Key Findings :

This compound’s structure (Figure 1B ) may resemble these but requires crystallographic confirmation. Halogenated boronic acids (e.g., CID 53216313) exhibit divergent functional roles, such as Suzuki-Miyaura coupling reagents, contrasting with this compound’s natural product origin .

Physicochemical Properties :

  • Oscillatoxins display higher molecular weights (>600 g/mol) compared to this compound (exact weight unspecified) .
  • CID 53216313 has a lower molecular weight (235.27 g/mol) and distinct solubility profiles (e.g., Log S = -2.99), suggesting varied applications in synthetic vs. natural product chemistry .

Synthetic and Isolation Methods: this compound was isolated via vacuum distillation, emphasizing its volatility or thermal stability . In contrast, oscillatoxins require complex extraction from marine cyanobacteria , while boronic acids are synthesized through palladium-catalyzed cross-coupling .

Critical Analysis of Evidence Limitations

  • Data Gaps : Key parameters like bioavailability, toxicity, or mechanistic data are absent for this compound, necessitating further studies.
  • Functional Overlaps : While oscillatoxins are linked to bioactivity (e.g., ion channel modulation), this compound’s biological role remains speculative without explicit data .

Q & A

Q. What are key considerations for visualizing complex data on this compound?

  • Methodological Answer : Use standardized plotting tools (e.g., OriginLab, Python Matplotlib) to ensure clarity. Annotate figures with error bars, statistical significance markers (e.g., asterisks), and reproducibility notes. Avoid misleading scales; adhere to IUPAC guidelines for chemical data visualization, as noted in and .

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